molecular formula C11H7ClO2 B3283731 2-Chloro-1-naphthoic acid CAS No. 7720-42-5

2-Chloro-1-naphthoic acid

Cat. No. B3283731
CAS RN: 7720-42-5
M. Wt: 206.62 g/mol
InChI Key: HUNGHFUNVZTRKO-UHFFFAOYSA-N
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Description

2-Chloro-1-naphthoic acid is a derivative of naphthoic acid . It is a carboxylic acid derivative of naphthalene . The compound has a molecular formula of C11H7ClO2 and a molecular weight of 206.63 .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Chloro-1-naphthoic acid and related compounds have been extensively studied in various chemical reactions and synthesis processes. For instance, Bhatkhande, Adhikari, and Samant (2002) explored the sonochemical chloro-oxidation of phenols, including 1-naphthol and 1-hydroxy-2-naphthoic acid, using HCl-H2O2, revealing insights into the chlorination and oxidation reactions of these compounds (Bhatkhande, Adhikari, & Samant, 2002). Jiang Ting-shun (2008) discussed the synthesis of 2-Hydroxy-1-naphthoic acid, highlighting the importance of this compound in fine chemical intermediates (Jiang Ting-shun, 2008).

Energetics and Stability

Chickos et al. (2003) conducted a study on the energetics of 1- and 2-naphthoic acids, providing valuable information on the stability and thermochemical properties of these isomers, which is crucial for understanding the behavior of this compound in various reactions and environments (Chickos et al., 2003).

Photophysical Properties

Mishra et al. (2005) investigated the photophysical properties of 1-hydroxy-2-naphthoic acid, which is closely related to this compound. This research provides insights into the luminescence characteristics of such compounds, which can be crucial for applications in materials science and spectroscopy (Mishra et al., 2005).

Environmental and Biological Relevance

Meckenstock et al. (2000) studied the anaerobic degradation of naphthalene and related compounds, including 1- and 2-naphthoic acids. This research is significant for understanding the environmental behavior and potential biodegradation pathways of this compound (Meckenstock et al., 2000).

Safety and Hazards

The safety data sheet for 2-Naphthoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-chloronaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNGHFUNVZTRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876629
Record name 1-Naphthalenecarboxylic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7720-42-5
Record name 2-Chloro-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7720-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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